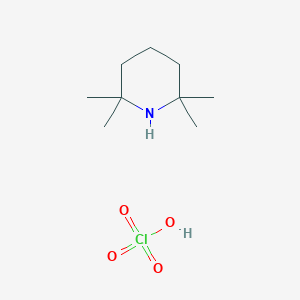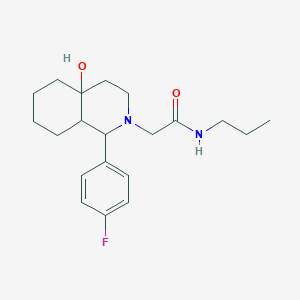
C20H29FN2O2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C20H29FN2O2 is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of quinine, an alkaloid used to treat malaria and other medical conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of C20H29FN2O2 involves several synthetic routes. One common method includes the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil. This intermediate is then subjected to further reactions to produce the final compound . The reaction conditions typically involve mild temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of This compound often employs large-scale synthesis techniques. These methods are designed to maximize yield while minimizing production costs and environmental impact. The process involves the use of readily available raw materials and efficient purification techniques to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
C20H29FN2O2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinone derivatives, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
C20H29FN2O2: has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of malaria and other diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of C20H29FN2O2 involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
C20H29FN2O2: can be compared with other similar compounds, such as quinine and its derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and effects. For example, quinine is primarily used to treat malaria, while This compound may have broader applications in medicine and industry .
List of Similar Compounds
- Quinine
- Quinidine
- Cinchonine
- Cinchonidine
Propiedades
Fórmula molecular |
C20H29FN2O2 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-propylacetamide |
InChI |
InChI=1S/C20H29FN2O2/c1-2-12-22-18(24)14-23-13-11-20(25)10-4-3-5-17(20)19(23)15-6-8-16(21)9-7-15/h6-9,17,19,25H,2-5,10-14H2,1H3,(H,22,24) |
Clave InChI |
YYQWSSHRVKGXIT-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CN1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


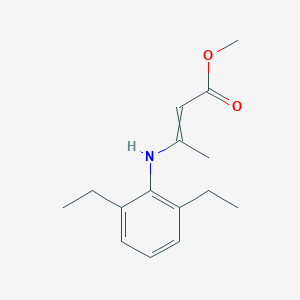
methanone](/img/structure/B12623973.png)
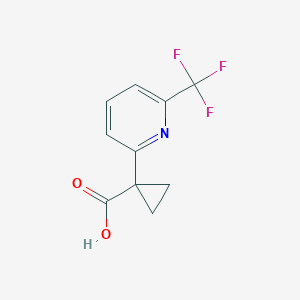
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)
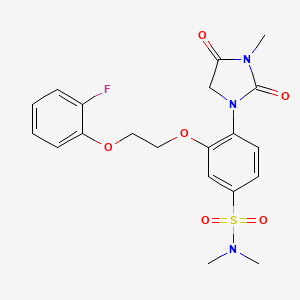
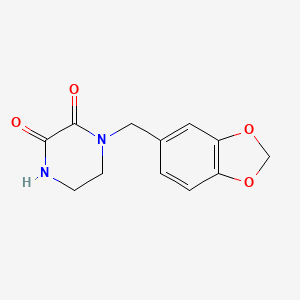
![2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B12624011.png)
![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
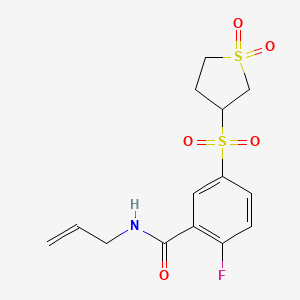
![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)
![3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile](/img/structure/B12624039.png)
